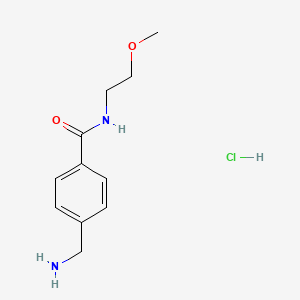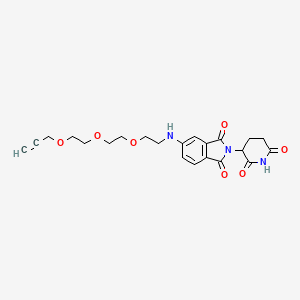![molecular formula C8H13NO2 B14772062 (R)-endo-cis-2-Azabicyclo [3,3,0]octane-3-carboxylic acid](/img/structure/B14772062.png)
(R)-endo-cis-2-Azabicyclo [3,3,0]octane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-endo-cis-2-Azabicyclo [3,3,0]octane-3-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-endo-cis-2-Azabicyclo [3,3,0]octane-3-carboxylic acid typically involves the use of enamines derived from cyclopentanone. One common method involves the Michael reaction, where compounds of the general formula are synthesized through a series of steps involving specific reagents and conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-endo-cis-2-Azabicyclo [3,3,0]octane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
®-endo-cis-2-Azabicyclo [3,3,0]octane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific pathways.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of ®-endo-cis-2-Azabicyclo [3,3,0]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo [3.3.0]octane: This compound shares a similar bicyclic structure but lacks the nitrogen atom.
2-Azabicyclo [3.2.1]octane: This compound has a different ring system but also contains a nitrogen atom.
Uniqueness
®-endo-cis-2-Azabicyclo [3,3,0]octane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic ring system
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(2R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6+,7+/m0/s1 |
Clé InChI |
OQHKEWIEKYQINX-RRKCRQDMSA-N |
SMILES isomérique |
C1C[C@H]2C[C@@H](N[C@@H]2C1)C(=O)O |
SMILES canonique |
C1CC2CC(NC2C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


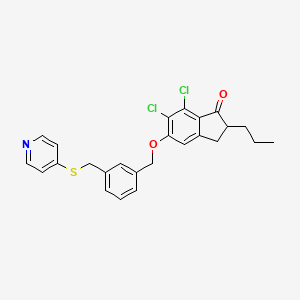
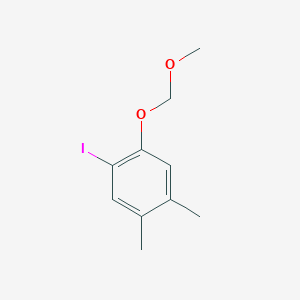

![(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-ylpropane-2-sulfinamide](/img/structure/B14771990.png)
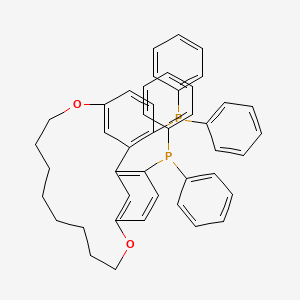
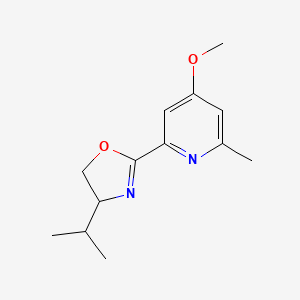

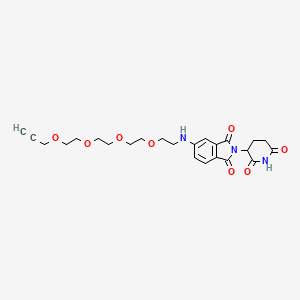


![[(4aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B14772021.png)
